(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis typically starts with the preparation of individual components: the 3-chloropyridin-4-yl group and the 6-(trifluoromethyl)pyridin-3-yl group.
These intermediates are then linked via an etherification reaction using suitable coupling reagents under controlled conditions. For instance, an alkoxide may react with a halopyridine derivative in the presence of a base to form the desired ether linkage.
The final step often involves a Friedel-Crafts type acylation to introduce the methanone group, followed by purification techniques such as column chromatography or recrystallization to yield the pure product.
Industrial Production Methods:
Industrial-scale production often employs continuous flow chemistry to enhance the efficiency and yield of the process.
Catalytic systems and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) are employed to ensure high purity and consistent quality of the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative processes, particularly at the pyrrolidin-1-yl moiety.
Reduction: : Selective reduction reactions might target the methanone group to yield alcohol derivatives.
Substitution: : The chlorine and trifluoromethyl groups can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide under mild conditions.
Reduction: : Hydride sources such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents at elevated temperatures.
Major Products Formed from These Reactions:
Oxidation: : Ketone derivatives at the pyrrolidin-1-yl position.
Reduction: : Alcohol derivatives at the methanone position.
Substitution: : Diverse derivatives depending on the nature of the nucleophile used.
Scientific Research Applications: The compound has found applications across several domains:
As a synthetic intermediate in the preparation of more complex molecules.
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic activity.
Investigated for its potential as an enzyme inhibitor, targeting specific biological pathways.
Studied for its role in modifying cell signaling pathways due to its structural mimicry of biological molecules.
Potential therapeutic applications in the development of drugs for treating various conditions, such as inflammation and neurological disorders.
Assessed for its binding affinity to specific receptors, contributing to drug discovery processes.
Used in the development of agrochemicals due to its ability to interact with biological systems.
Incorporated into materials science for the preparation of specialized polymers and coatings.
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors.
The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
The pyrrolidine ring provides a rigid framework that can engage in hydrogen bonding and π-π interactions, contributing to the compound's specificity and potency.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyridin-4-yl)methanone derivatives
Pyrrolidin-1-yl pyridine derivatives
Comparison Highlights
The trifluoromethyl group in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone) imparts unique properties such as increased stability and enhanced biological activity compared to compounds lacking this group.
Chloropyridine derivatives are often more reactive in substitution reactions due to the electron-withdrawing nature of the chlorine atom.
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of several functional groups, including:
- Chloropyridine : Known for its role in various biological processes.
- Pyrrolidine : A cyclic amine that often participates in biological interactions.
- Trifluoromethyl group : Enhances the lipophilicity and metabolic stability.
The molecular formula is C15H14ClF3N2O, with a molecular weight of 320.73 g/mol. The presence of diverse heterocycles suggests that this compound may interact with multiple biological targets.
Antiviral Potential
Initial studies indicate that the compound may possess antiviral properties. Interaction studies suggest potential binding with viral proteins or cellular receptors, which could elucidate its mechanism of action against specific viruses. Molecular docking simulations are recommended to characterize these interactions further.
Anticancer Activity
The compound's structural analogs have shown promising anticancer activity. For instance, similar pyrrolidine derivatives have been evaluated for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
Study 1: Antiviral Activity
A recent study explored the antiviral activity of structurally similar compounds against enterovirus A71. The findings indicated that modifications in the pyridine and pyrrolidine moieties significantly affected the compounds' inhibitory activities against viral proteins, suggesting a potential pathway for developing antiviral agents based on this scaffold .
Study 2: Anticancer Evaluation
In another study focusing on pyrrolidine derivatives, compounds were screened for cytotoxicity against various cancer cell lines including MCF-7 and HeLa. Results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Features |
---|---|---|
1-(3-Pyridinyloxy)-2-pyrrolidinone | Structure | Lacks chlorine substitution; potential for different biological activity |
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Structure | Contains a benzamide structure; different reactivity profile |
2-Amino-N-(pyridin-4-yloxy)-acetamide | Structure | Features an amino group; potential for different interactions |
The unique combination of chlorinated pyridine and pyrrolidine structures in this compound may confer distinct biological activities not found in other similar compounds.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-12-8-21-5-3-13(12)25-11-4-6-23(9-11)15(24)10-1-2-14(22-7-10)16(18,19)20/h1-3,5,7-8,11H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDCIZXVJDUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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